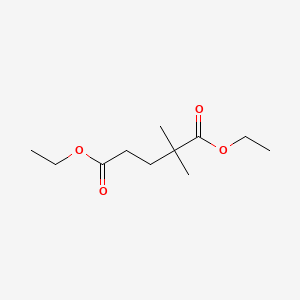

Diethyl 2,2-dimethylglutarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2,2-dimethylglutarate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 2,2-dimethylglutarate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of β,β-dimethylglutaric acid with ethanol in the presence of thionyl chloride (SOCl₂). A reflux time of 3 hours with a 109% excess of ethanol yields 98% product purity . Key factors include:

- Catalyst selection : Thionyl chloride acts as both a catalyst and dehydrating agent.

- Temperature control : Prolonged reflux may lead to side reactions (e.g., diethyl ether formation).

- Purification : Distillation under reduced pressure ensures high purity.

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| SOCl₂ Excess | 68% | Prevents incomplete esterification |

| Ethanol Excess | 109% | Drives equilibrium toward ester formation |

| Reflux Duration | 3 hours | Balances reaction completion vs. degradation |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography and NMR spectroscopy are primary methods. For crystallography:

- Space group determination : SHELXT automates Laue group identification using single-crystal diffraction data .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : OLEX2 integrates structure solution, refinement, and graphical representation .

NMR (¹H and ¹³C) confirms ester group integrity and methyl substituents. For example, HRMS (M + Na⁺ = 355.1149) aligns with theoretical values for derivatives .

Q. What role does this compound play in coordination polymer synthesis?

The compound acts as a flexible ligand in hydrothermal synthesis of coordination polymers. For example:

- Linker flexibility : Its dimethyl groups enable variable binding angles with metal centers (e.g., Cu²⁺, Zn²⁺).

- Structural diversity : Combined with bis(imidazole) ligands, it forms 2D/3D frameworks with tunable porosity .

Advanced Research Questions

Q. How should experimental designs account for contradictory data in uptake studies involving this compound derivatives?

Evidence from barley grain glutamine uptake assays highlights buffer-dependent discrepancies (e.g., 2,2'-dimethylglutarate vs. succinate buffers). Key considerations:

- Buffer selection : 2,2'-dimethylglutarate inhibits long-term uptake due to pH instability (optimum pH 5) .

- Control experiments : Use inhibitors like dinitrophenol (72% inhibition) to distinguish mediated vs. nonmediated uptake .

- Statistical validation : Apply Hofstee plots (v vs. v/S) to quantify nonmediated contributions (5.2% at 1 μM substrate) .

Q. What methodologies resolve crystallographic data inconsistencies in this compound derivatives?

Discrepancies in lattice parameters or thermal motion require:

- High-resolution data : Ensure completeness >99% (θmax = 67.1°) and Rint < 0.04 to minimize systematic errors .

- Anisotropic refinement : SHELXL models atomic displacement parameters to address thermal motion artifacts .

- Validation tools : OLEX2’s built-in analysis (e.g., R-factors, electron density maps) identifies misplaced atoms .

Q. How can researchers optimize synthetic protocols for this compound-based coordination polymers?

- Hydrothermal conditions : Adjust temperature (80–120°C) and reaction time (24–72 hours) to control crystal nucleation .

- Ligand ratios : A 1:1 molar ratio of 2,2-dimethylglutarate to bis(imidazole) ligands maximizes framework stability .

- Post-synthetic modification : Solvent-assisted ligand exchange (e.g., DMF → methanol) enhances porosity .

Q. What statistical frameworks are recommended for analyzing dose-response data in toxicological studies of related esters?

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values.

- Bias adjustment : Apply inverse-variance weighting in meta-analyses to address heterogeneous study designs .

- Software tools : R/Bioconductor packages (e.g., limma) enable robust differential analysis of high-throughput data .

Q. Methodological Guidelines

- Data reporting : Include crystallographic tables (space group, Z-value, R-factors) and raw NMR/HRMS spectra in appendices .

- Ethical compliance : Adhere to MRC guidelines for experimental reproducibility, including blinding in uptake assays .

- Critical analysis : Discuss limitations (e.g., buffer artifacts in uptake studies) and propose validation experiments .

Propiedades

Número CAS |

78092-07-6 |

|---|---|

Fórmula molecular |

C11H20O4 |

Peso molecular |

216.27 g/mol |

Nombre IUPAC |

diethyl 2,2-dimethylpentanedioate |

InChI |

InChI=1S/C11H20O4/c1-5-14-9(12)7-8-11(3,4)10(13)15-6-2/h5-8H2,1-4H3 |

Clave InChI |

QIZQGVMVRZIBBS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC(C)(C)C(=O)OCC |

SMILES canónico |

CCOC(=O)CCC(C)(C)C(=O)OCC |

Key on ui other cas no. |

78092-07-6 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.